

Application Note: Comprehensive Analytical Characterization of 2-Amino-6-bromobenzothiazole

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Compound of Interest

Compound Name: 2-Amino-6-bromobenzothiazole

Cat. No.: B093375

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Audience: Researchers, scientists, and drug development professionals.

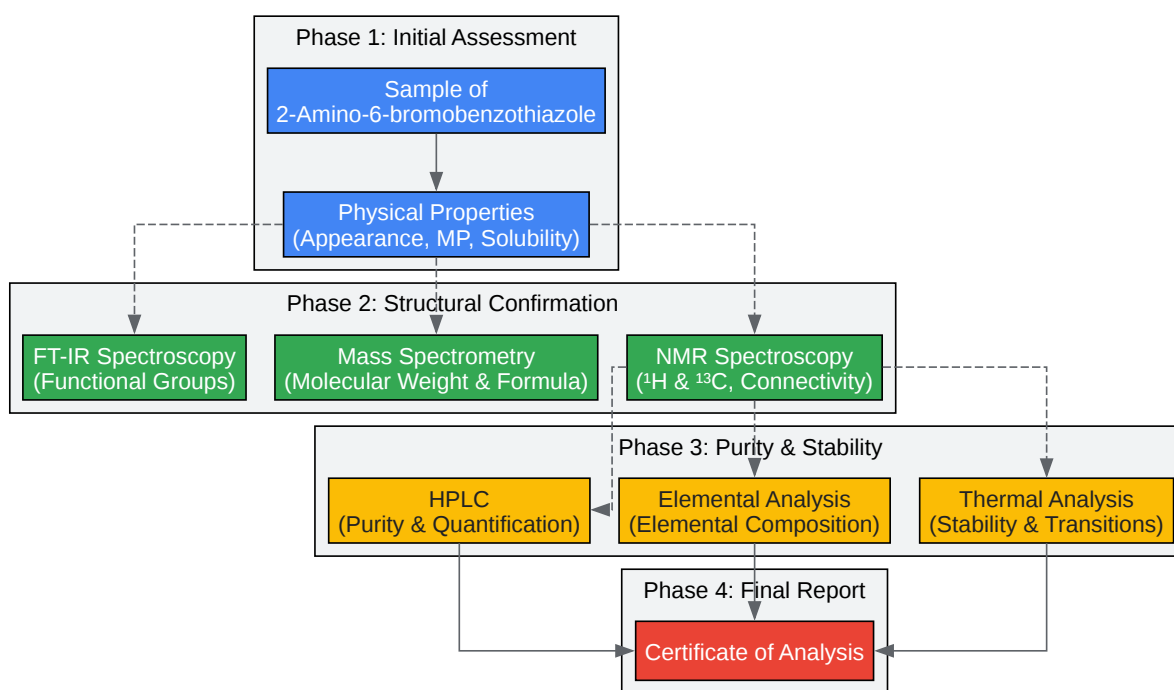
Introduction: **2-Amino-6-bromobenzothiazole** (CAS No: 15864-32-1) is a key intermediate in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.^{[1][2]} Its purity, identity, and stability are critical for successful downstream applications in research and drug development. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, complete with detailed protocols and data interpretation guidelines.

Physicochemical Properties: A summary of the key physicochemical properties of **2-Amino-6-bromobenzothiazole** is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrN ₂ S	[3][4][5]
Molecular Weight	229.10 g/mol	[4]
Appearance	Solid, powder	[6][7]
Melting Point	213-217 °C	[6][8]
Solubility	Soluble in Methanol, DMSO	[3][7]
CAS Number	15864-32-1	[9]

Overall Analytical Workflow

The characterization of **2-Amino-6-bromobenzothiazole** follows a logical progression from basic physical assessment to detailed structural elucidation and purity analysis. The following workflow ensures a comprehensive evaluation of the compound's identity and quality.



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Caption: Logical workflow for the comprehensive characterization of **2-Amino-6-bromobenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of **2-Amino-6-bromobenzothiazole**. ^1H NMR confirms the number and connectivity of protons, while ^{13}C NMR provides information about the carbon skeleton. These analyses are crucial for verifying the correct isomeric form and confirming the compound's identity.

Experimental Protocol:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).[\[3\]](#)
- Instrumentation: Use a 300 MHz or 500 MHz NMR spectrometer.[\[3\]](#)[\[10\]](#)
- Acquisition (^1H NMR): Acquire the proton spectrum using standard parameters. Reference the spectrum to the residual DMSO peak ($\delta \sim 2.50$ ppm).
- Acquisition (^{13}C NMR): Acquire the carbon spectrum with proton decoupling. Reference the spectrum to the DMSO-d_6 solvent peak ($\delta \sim 39.52$ ppm).

Data Presentation:

Table 1: Expected ^1H NMR Chemical Shifts (DMSO-d_6)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~ 7.75	s	1H	Aromatic H (H7)
~ 7.40	d	1H	Aromatic H (H4)
~ 7.25	dd	1H	Aromatic H (H5)

| ~ 7.20 | s (broad) | 2H | $-\text{NH}_2$ |

Table 2: Expected ^{13}C NMR Chemical Shifts (DMSO-d_6)[\[11\]](#)

Chemical Shift (δ ppm)	Assignment
~168	C2 (C-NH₂)
~151	C7a
~134	C4
~130	C3a
~125	C5
~121	C7

| ~112 | C6 (C-Br) |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive marker.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution (e.g., 10 µg/mL) of the sample in methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[\[10\]](#)
- **Acquisition:** Infuse the sample solution directly or via an LC system. Acquire the full scan mass spectrum.
- **Data Analysis:** Identify the protonated molecular ion [M+H]⁺ and observe the A+2 isotopic peak, which should be of nearly equal intensity to the monoisotopic peak, confirming the presence of one bromine atom.

Data Presentation:

Table 3: High-Resolution Mass Spectrometry Data

Ion	Calculated Exact Mass (m/z)	Observed Mass (m/z)	Description
$[\text{C}_7\text{H}_5^{79}\text{BrN}_2\text{S}+\text{H}]^+$	228.9435	~228.94	Monoisotopic peak

| $[\text{C}_7\text{H}_5^{81}\text{BrN}_2\text{S}+\text{H}]^+$ | 230.9415 | ~230.94 | Isotopic peak (A+2) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the **2-Amino-6-bromobenzothiazole** molecule. It is used to confirm the presence of the amine (N-H), aromatic (C-H, C=C), and thiazole (C=N, C-S) moieties.

Experimental Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet.^[9] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FT-IR spectrometer.
- **Acquisition:** Scan the sample over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Correlate the observed absorption bands with known functional group frequencies.

Data Presentation:

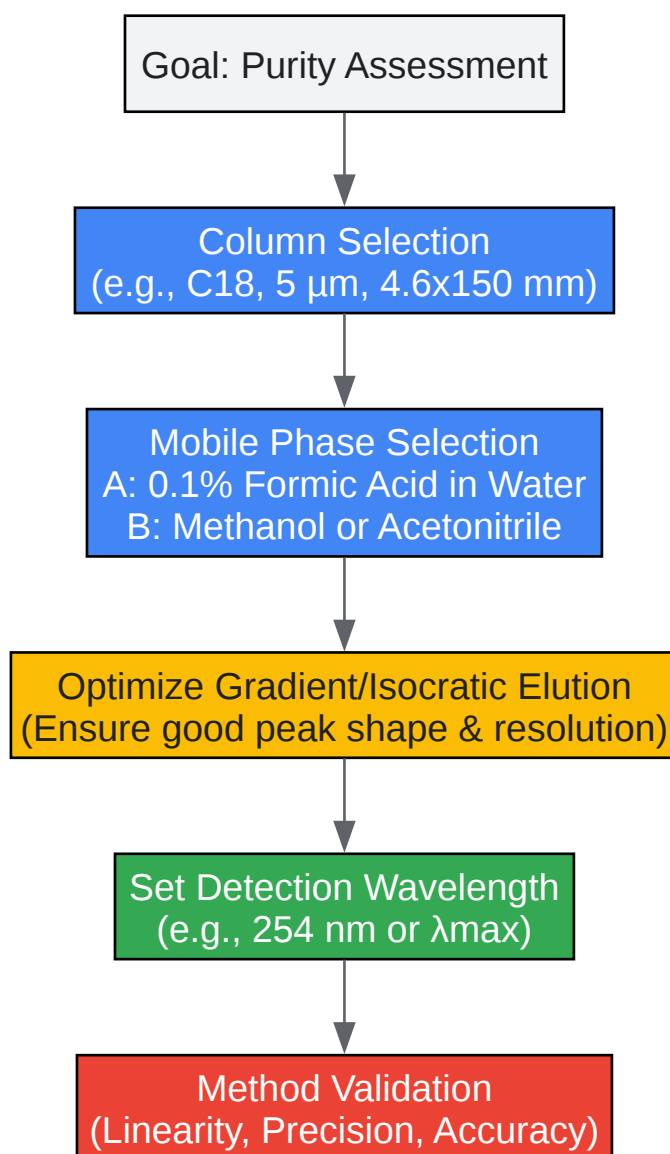
Table 4: Characteristic FT-IR Absorption Bands^{[12][13]}

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3250	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch	Aromatic Ring
~1630	C=N Stretch	Thiazole Ring
1550 - 1450	C=C Stretch	Aromatic Ring
~1275	C-S Stretch	Thiazole Ring

| ~815 | C-H Bending | Aromatic (para-substituted) |

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for assessing the purity of **2-Amino-6-bromobenzothiazole** and for quantitative analysis. A reverse-phase method can effectively separate the main compound from potential impurities arising from synthesis or degradation.



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Caption: Workflow for developing an HPLC purity method.

Experimental Protocol:

- Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute as necessary for analysis.
- Chromatographic Conditions: The following provides a typical starting point for method development.[\[10\]](#)[\[14\]](#)

Data Presentation:

Table 5: Typical HPLC Method Parameters

Parameter	Condition
Column	Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol or Acetonitrile
Gradient	e.g., Start at 30% B, ramp to 95% B over 15 min
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection	UV at 254 nm (or determined λ_{max})

| Injection Volume | 10 μ L |

- **Data Analysis:** Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Elemental and Thermal Analysis

Application Note: Elemental analysis provides an orthogonal confirmation of the empirical formula by determining the mass percentages of C, H, N, and S. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability, confirm the melting point, and detect the presence of residual solvents or hydrates.

Experimental Protocols:

- **Elemental Analysis:** The sample is subjected to high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the elemental composition.

- DSC: A small, weighed amount of the sample is heated in a sealed pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured relative to an empty reference pan.
- TGA: A small, weighed amount of the sample is heated on a microbalance at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The change in mass is recorded as a function of temperature.

Data Presentation:

Table 6: Elemental Analysis Data

Element	Theoretical %	Found %
Carbon (C)	36.70	(Experimental Value)
Hydrogen (H)	2.20	(Experimental Value)
Nitrogen (N)	12.23	(Experimental Value)

| Sulfur (S) | 14.00 | (Experimental Value) |

Table 7: Expected Thermal Analysis Results

Technique	Observation	Interpretation
DSC	Sharp endothermic peak	Corresponds to the melting point (213-217 °C) [6]
TGA	No significant mass loss before melting	Indicates absence of residual solvent/water

| TGA | Onset of mass loss at T > 220 °C | Indicates the decomposition temperature |

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